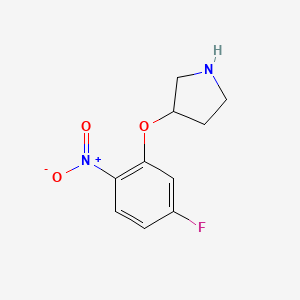

3-(5-Fluoro-2-nitrophenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2O3 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

3-(5-fluoro-2-nitrophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H11FN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |

InChI Key |

HBLOTLZJPHUHRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=C(C=CC(=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental structural units in organic chemistry and are particularly prevalent in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.com Among these, the five-membered saturated pyrrolidine (B122466) ring is a cornerstone scaffold for medicinal chemists. nih.govresearchgate.net

The pyrrolidine ring, also known as tetrahydropyrrole, is a cyclic secondary amine that is a core structure in numerous biologically active compounds, including many alkaloids and FDA-approved drugs. frontiersin.orgnih.govwikipedia.orgresearchgate.net Its utility in drug design is enhanced by several key features. The non-planar, puckered three-dimensional structure resulting from its sp³-hybridized carbon atoms allows for a better exploration of pharmacophore space compared to flat aromatic systems. nih.govresearchgate.net This 3D geometry can be crucial for establishing specific interactions with biological targets like enzymes and receptors.

The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for synthetic modification. nih.gov In the context of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine, the pyrrolidine moiety provides a robust, chiral-ready scaffold. The substituent at the C-3 position introduces a specific stereochemical and conformational arrangement, which can be pivotal for the biological profile of derivative compounds. nih.gov

| Property | Description | Significance in Synthesis |

|---|---|---|

| Structure | Five-membered saturated nitrogen heterocycle. wikipedia.org | Provides a stable, non-planar 3D core. nih.gov |

| Hybridization | sp³ hybridized carbons. nih.gov | Allows for stereochemical diversity and defined spatial orientation of substituents. nih.gov |

| Basicity | The secondary amine nitrogen is basic (pKa of conjugate acid ~11.3). wikipedia.org | Acts as a nucleophile and a site for further functionalization. |

| Prevalence | Found in numerous natural products (e.g., proline, nicotine) and synthetic drugs. wikipedia.org | A well-established and privileged scaffold in medicinal chemistry. nih.govresearchgate.net |

Strategic Importance of Fluorinated and Nitrated Aromatic Ethers As Synthetic Scaffolds

The "5-Fluoro-2-nitrophenoxy" portion of the molecule is a highly activated and functionalized aromatic system. The strategic inclusion of both fluorine and nitro groups on the phenyl ether scaffold provides chemists with powerful tools to modulate molecular properties and reactivity.

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug discovery. numberanalytics.comekb.eg Fluorine's high electronegativity and small size can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles. numberanalytics.comekb.egnumberanalytics.com In this specific molecule, the fluorine atom at the meta-position to the ether linkage influences the electronic environment of the aromatic ring.

The nitro group (NO₂) is a strong electron-withdrawing group, which has two primary roles in a synthetic context. Firstly, it strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the potential displacement of the fluorine atom or other leaving groups on the ring by nucleophiles. Secondly, the nitro group is a versatile functional handle that can be readily reduced to an amino group (-NH₂). This resulting aniline (B41778) derivative opens up a vast array of subsequent chemical transformations, such as diazotization, acylation, and alkylation, enabling the synthesis of diverse compound libraries.

The aryl ether linkage provides a stable and relatively inert connection between the functionalized aromatic ring and the pyrrolidine (B122466) core. This linkage is a common feature in many biologically active compounds.

| Functional Group | Position | Key Synthetic/Modulatory Role |

|---|---|---|

| Fluorine (-F) | C-5 | Enhances metabolic stability and bioavailability; modulates electronic properties. numberanalytics.comnumberanalytics.com |

| Nitro (-NO₂) | C-2 | Strong electron-withdrawing group; activates the ring for SNAr; can be reduced to an amine for further functionalization. researchgate.net |

| Ether (-O-) | C-1 | Provides a stable chemical linkage to the pyrrolidine core. |

Overview of Research Trajectories for the Pyrrolidine Core and Aryl Ether Linkages

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two logical disconnections are considered: the aryl ether bond and the pyrrolidine ring itself.

Disconnection of the Aryl Ether Bond

The most prominent functional group for disconnection is the aryl ether bond. This bond connects the pyrrolidine ring to the substituted nitrophenyl group. Cleavage of this C-O bond suggests two primary synthons: a nucleophilic pyrrolidin-3-ol equivalent and an electrophilic 1,4-difluoro-2-nitrobenzene. This approach is highly practical due to the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing nitro group.

The corresponding synthetic equivalents for these synthons are pyrrolidin-3-ol and 1,4-difluoro-2-nitrobenzene. This strategy is particularly attractive as it forms the key bond in a single, efficient step.

Disconnection of the Pyrrolidine Ring

Alternatively, a retrosynthetic approach can involve the disconnection of the pyrrolidine ring. This strategy would involve forming the heterocyclic ring at a later stage of the synthesis. While numerous methods exist for the synthesis of the pyrrolidine ring, this approach is generally more complex for the target molecule . It would likely involve starting with a precursor already containing the 5-fluoro-2-nitrophenoxy moiety and then constructing the pyrrolidine ring through intramolecular cyclization. However, the former strategy of forming the aryl ether bond is typically more direct and efficient.

Approaches for the Formation of the Phenoxy Linkage

The formation of the aryl ether linkage is the cornerstone of the most logical synthetic route to this compound. The Nucleophilic Aromatic Substitution (SNAr) reaction is the most suitable method for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the nitro group on the benzene (B151609) ring serves as a powerful activating group.

The synthesis of this compound can be effectively achieved by reacting a suitable pyrrolidine precursor with an activated halogenated nitroarene. The most logical starting materials for this approach are 1,4-difluoro-2-nitrobenzene and a protected or unprotected pyrrolidin-3-ol. The fluorine atom is an excellent leaving group in SNAr reactions.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), serves to deprotonate the hydroxyl group of pyrrolidin-3-ol, forming a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electron-deficient aromatic ring, displacing one of the fluorine atoms.

Due to the electronic activation by the nitro group, the fluorine atom para to the nitro group is more susceptible to nucleophilic attack than the fluorine atom meta to it. This regioselectivity is a key feature of the SNAr reaction with this substrate.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound via SNAr

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| Pyrrolidin-3-ol | 1,4-Difluoro-2-nitrobenzene | Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) | Room Temperature to 80 °C |

| Pyrrolidin-3-ol | 1,4-Difluoro-2-nitrobenzene | Potassium Carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | 80 - 120 °C |

The mechanism of the SNAr reaction for the formation of this compound proceeds through a two-step addition-elimination pathway.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group. This results in the formation of the final product, this compound.

The rate-determining step of the SNAr reaction is typically the formation of the Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group significantly lowers the activation energy for this step by stabilizing the negatively charged intermediate.

An in-depth examination of the synthetic strategies for the chemical compound this compound reveals a landscape of established and versatile organic chemistry methodologies. While a direct, single-pot synthesis is not commonly documented, the construction of this molecule can be logically approached by dissecting its core components: the pyrrolidine ring and the aryloxy ether linkage. The synthesis, therefore, involves the formation of the pyrrolidine scaffold and its subsequent coupling with the fluoronitrophenyl moiety, or vice-versa. This article explores the key synthetic methodologies applicable to the formation of this compound, focusing on transition-metal-catalyzed cross-coupling reactions for the crucial C-O bond formation and various robust methods for constructing the pyrrolidine ring itself, including stereoselective approaches to control its chiral center.

Derivatization and Scaffold Modification of 3 5 Fluoro 2 Nitrophenoxy Pyrrolidine

Synthesis of Analogues with Varied Aromatic Substitution Patterns

The 5-fluoro-2-nitrophenyl moiety of 3-(5-fluoro-2-nitrophenoxy)pyrrolidine is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, primarily at the positions ortho and para to it.

One common transformation involves the displacement of the fluorine atom by various nucleophiles. For instance, reaction with primary or secondary amines can yield the corresponding N-substituted aminophenoxy pyrrolidine (B122466) derivatives. Similarly, alkoxides or phenoxides can be employed to introduce new ether linkages. Thiolates can also displace the fluorine to form thioether derivatives. The conditions for these reactions typically involve a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and a base to either generate the nucleophile in situ or to neutralize the HF byproduct.

The nitro group itself can also be a site for chemical modification. Catalytic hydrogenation, using reagents such as palladium on carbon (Pd/C) and a hydrogen source, can reduce the nitro group to an amine. This resulting aniline (B41778) derivative opens up a plethora of subsequent derivatization possibilities, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups. Furthermore, the newly formed amino group can undergo acylation or alkylation reactions.

| Entry | Nucleophile | Product Substituent at C5 | Reaction Conditions |

| 1 | Morpholine | Morpholin-4-yl | K₂CO₃, DMF, 85 °C |

| 2 | Piperidine | Piperidin-1-yl | K₂CO₃, DMF, 85 °C |

| 3 | Methoxide | Methoxy | KOH, Methanol, 80 °C |

| 4 | Thiophenol | Phenylthio | K₂CO₃, DMF, 90 °C |

Modifications of the Pyrrolidine Ring Substituents

The secondary amine of the pyrrolidine ring is a key functional handle for a variety of modifications. N-alkylation can be readily achieved by reacting the parent compound with alkyl halides in the presence of a base. The choice of the alkylating agent can introduce a wide range of substituents, from simple alkyl chains to more complex functionalized groups. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.

N-acylation is another common modification, typically carried out using acyl chlorides or acid anhydrides. This reaction introduces an amide functionality, which can alter the chemical properties of the molecule. Furthermore, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are generally high-yielding and can be performed under mild conditions.

Beyond N-functionalization, modifications at other positions of the pyrrolidine ring can be envisioned, although this often requires a multi-step synthesis starting from a different precursor, such as a substituted 3-hydroxypyrrolidine, before the introduction of the 5-fluoro-2-nitrophenoxy group.

| Entry | Reagent | Type of Modification | Resulting Functional Group |

| 1 | Benzyl bromide | N-Alkylation | N-benzyl |

| 2 | Acetyl chloride | N-Acylation | N-acetyl |

| 3 | Benzenesulfonyl chloride | N-Sulfonylation | N-benzenesulfonyl |

| 4 | Formaldehyde, Sodium triacetoxyborohydride | Reductive Amination | N-methyl |

Design and Synthesis of Spirocyclic Pyrrolidine Derivatives

The synthesis of spirocyclic pyrrolidine derivatives from this compound typically requires initial modification of the pyrrolidine ring to introduce a suitable functional group for cyclization. One common strategy involves the oxidation of the C-H bond adjacent to the nitrogen atom to form an N-acyliminium ion intermediate, which can then be trapped by an intramolecular nucleophile.

A more direct approach involves a multi-component reaction strategy starting from simpler building blocks. For example, a 1,3-dipolar cycloaddition reaction between an azomethine ylide, generated in situ from an amino acid and an aldehyde, and a suitable dipolarophile can lead to the formation of a spiro[pyrrolidine-3,3'-oxindole] scaffold. rice.edunih.gov While not a direct derivatization of the title compound, this methodology highlights a synthetic route to structurally related spirocyclic systems.

For direct conversion, one could envision a pathway starting with the oxidation of the pyrrolidine ring at the 3-position to a ketone. This 3-oxopyrrolidine derivative could then serve as a precursor for the synthesis of spirocycles. For instance, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a Michael addition, could lead to the formation of a spiro-fused heterocyclic system.

| Precursor | Reaction Type | Spirocyclic System | Key Reagents |

| Isatin, Sarcosine, Dipolarophile | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidine-3,3'-oxindole] | Base, Solvent (e.g., EtOH) |

| Tryptamine, Aldehyde | Pictet-Spengler/Oxidative Rearrangement | Spiro[pyrrolidine-3,3'-oxindole] | NBS, TFA |

Generation of Chemical Libraries for Academic Screening (non-biological)

The structural features of this compound make it an attractive scaffold for the generation of chemical libraries for academic screening purposes, such as in the discovery of new catalysts, ligands for metal complexes, or materials with interesting physicochemical properties. Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives.

Solid-phase synthesis can be particularly useful in this context. The pyrrolidine nitrogen can be attached to a solid support, allowing for the subsequent modification of the aromatic ring through various SNAr reactions. After cleavage from the resin, a library of compounds with diverse substituents on the aromatic ring can be obtained. Alternatively, the aromatic portion of the molecule can be attached to the solid support, allowing for diversification of the pyrrolidine ring.

Solution-phase parallel synthesis is another viable strategy. By using a multi-well plate format, different reagents can be added to each well containing the parent compound, leading to the rapid synthesis of a library of analogues. For example, a library of N-alkylated derivatives can be prepared by reacting the starting material with a diverse set of alkyl halides in parallel.

Example of a Combinatorial Library Synthesis Scheme:

Scaffold: this compound

Diversification Point 1 (Aromatic Ring): A set of 10 different nucleophiles (amines, alcohols, thiols) to displace the fluorine atom.

Diversification Point 2 (Pyrrolidine Ring): A set of 10 different alkylating agents for N-alkylation.

Total Library Size: 10 (aromatic modifications) x 10 (pyrrolidine modifications) = 100 unique compounds.

Structure-Reactivity Relationships in Derived Compounds (focused on chemical transformations)

The electronic and steric properties of the substituents introduced onto the this compound scaffold can significantly influence the reactivity of the resulting derivatives in subsequent chemical transformations.

For modifications on the aromatic ring, the nature of the substituent at the 5-position can affect the reactivity of the nitro group. Electron-donating groups at C5 would be expected to decrease the rate of reduction of the nitro group, while electron-withdrawing groups would facilitate this transformation.

On the pyrrolidine ring, the nature of the N-substituent can influence the nucleophilicity and basicity of the nitrogen atom. Bulky N-alkyl groups may sterically hinder the approach of reagents to the nitrogen or other parts of the molecule. Electron-withdrawing N-acyl or N-sulfonyl groups will significantly decrease the nucleophilicity of the nitrogen, making it less reactive in subsequent alkylation or acylation reactions.

In the context of spirocycle formation, the stereochemistry of the substituents on the pyrrolidine ring can have a profound impact on the diastereoselectivity of the cyclization reactions. The conformation of the pyrrolidine ring, which is influenced by its substituents, will dictate the facial selectivity of the key bond-forming steps.

| Compound | Substituent | Effect on Reactivity |

| 3-(5-Amino-2-nitrophenoxy)pyrrolidine | 5-Amino (electron-donating) | Decreased rate of nitro group reduction compared to the parent compound. |

| N-Acetyl-3-(5-fluoro-2-nitrophenoxy)pyrrolidine | N-Acetyl (electron-withdrawing) | Decreased nucleophilicity of the pyrrolidine nitrogen. |

| N-tert-Butyl-3-(5-fluoro-2-nitrophenoxy)pyrrolidine | N-tert-Butyl (sterically bulky) | Steric hindrance around the pyrrolidine nitrogen, potentially slowing down N-centered reactions. |

Computational and Theoretical Studies on 3 5 Fluoro 2 Nitrophenoxy Pyrrolidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic properties of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Molecular orbital (MO) analysis is fundamental to understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-nitrophenoxy group, specifically the oxygen atom and the aromatic ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient nitrophenyl ring, which is heavily influenced by the strong electron-withdrawing nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT studies on similarly substituted aromatic compounds provide a reference for the expected energy values tandfonline.com.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) (Illustrative) | Primary Localization |

|---|---|---|

| HOMO | -6.8 | Phenoxy oxygen, Aromatic ring |

| LUMO | -2.5 | Nitro group, Aromatic ring |

Note: The data in this table is illustrative, based on typical values for similar functionalized aromatic ethers, and serves to represent the expected results from a quantum chemical calculation.

The distribution of electron density within this compound governs its electrostatic interactions and predicts sites of reactivity. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution.

In this molecule, the nitro group creates a significant region of positive electrostatic potential (electron-poor), making the aromatic ring susceptible to nucleophilic attack. The fluorine atom also contributes to this effect through its inductive electron withdrawal. Conversely, the pyrrolidine (B122466) nitrogen and the phenoxy oxygen are regions of negative electrostatic potential (electron-rich), indicating their availability for electrophilic attack or hydrogen bonding. Calculated atomic charges, such as Mulliken charges, quantify this distribution, highlighting the polarity of specific bonds and atoms. For instance, the carbon atom attached to the nitro group would carry a significant positive charge, marking it as a potential reactive site. This type of analysis is crucial for predicting how the molecule will interact with biological targets or other reagents mdpi.com.

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. The specific conformation adopted by the ring in this compound is critical as it dictates the three-dimensional shape of the molecule and its interactions.

The puckering of the pyrrolidine ring is described by a concept known as pseudorotation. The ring rapidly interconverts between various "envelope" and "twist" conformations. In an envelope conformation, four carbon atoms are roughly coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Computational studies can map the potential energy surface of this pseudorotation pathway. For an unsubstituted pyrrolidine, the energy barrier between conformers is very low rsc.org. However, for a substituted pyrrolidine, the substituents create a preference for specific low-energy conformations. For this compound, the bulky phenoxy group at the C3 position would create a significant energy barrier, restricting the ring's flexibility and favoring a conformation that minimizes steric hindrance.

Substituents have a profound impact on the preferred pucker of the pyrrolidine ring due to steric and stereoelectronic effects. The bulky 3-(5-fluoro-2-nitrophenoxy) group would sterically favor a pseudoequatorial position to avoid unfavorable interactions with the rest of the ring.

The conformation of the ring is often described by the displacement of the Cγ (C4) and Cβ (C3) atoms relative to the other ring atoms. The two predominant puckers are Cγ-endo (puckering towards the other substituents) and Cγ-exo (puckering away). The presence of an electronegative substituent, such as the ether oxygen attached to C3, can influence this preference through stereoelectronic effects like the gauche effect nih.gov. Computational modeling of related 4-fluoroprolines has shown that fluoro substitution strongly enforces a particular pucker nih.govacs.org. In this compound, the large substituent at C3 is the dominant factor, likely locking the ring into a specific low-energy conformation.

Table 2: Predicted Conformational Preferences of the Pyrrolidine Ring

| Conformer Feature | Predicted State for this compound | Governing Factor |

|---|---|---|

| Ring Pucker | Restricted; likely a specific twist or envelope form | Steric bulk of the 3-phenoxy substituent |

| Substituent Position | 3-phenoxy group prefers a pseudoequatorial orientation | Minimization of steric strain |

Theoretical Mechanistic Investigations of Synthetic Pathways

Computational chemistry is invaluable for elucidating the reaction mechanisms involved in the synthesis of this compound. A likely synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 3-hydroxypyrrolidine and 1,4-difluoro-2-nitrobenzene.

Theoretical investigations of this pathway would involve calculating the potential energy surface of the reaction. This includes identifying the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of the reaction. DFT calculations can show that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products in similar syntheses beilstein-journals.org.

The mechanism would proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the pyrrolidine alkoxide on the electron-deficient aromatic ring. Computational models can confirm the stability of this intermediate and determine which fluorine atom (at C1 or C4) is preferentially substituted. The calculations would likely show that substitution at the C1 position (ortho to the nitro group) is kinetically and thermodynamically favored due to the strong electron-withdrawing and directing effect of the nitro group. Such mechanistic studies, which have been applied to other pyrrolidine syntheses, are essential for optimizing reaction conditions and improving yields nih.govnih.gov.

Transition State Analysis for SNAr and Cyclization Reactions

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the pyrrolidine moiety displaces a leaving group on a substituted aromatic ring. Subsequent reactions, such as cyclization, may also be of interest. Transition state analysis is a key computational tool to elucidate the mechanisms of these reactions.

The SNAr reaction for the formation of this compound can proceed through either a stepwise or a concerted mechanism. In a stepwise mechanism, the reaction proceeds via a stable intermediate, often referred to as a Meisenheimer complex. researchgate.netresearchgate.netspringernature.com This pathway involves two transition states. The first transition state is for the formation of the Meisenheimer intermediate, and the second is for the departure of the leaving group. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to stabilize the anionic Meisenheimer intermediate. researchgate.netresearchgate.net

Alternatively, the reaction can occur in a single step through a concerted mechanism, involving a single transition state. springernature.comresearchgate.net Computational studies using density functional theory (DFT) can predict which pathway is more favorable by calculating the activation energies for both the concerted and stepwise pathways. researchgate.netacs.org The choice of functional and basis set, such as B3LYP/6-31+G(d,p), is critical for obtaining accurate energy profiles. researchgate.net

For a hypothetical intramolecular cyclization reaction involving the pyrrolidine and nitro-aromatic moieties, transition state analysis would similarly be employed to determine the feasibility and mechanism of the ring closure. The geometric parameters of the transition state, such as bond lengths and angles, provide a detailed picture of the atomic rearrangements during the reaction.

Below is a hypothetical data table summarizing the calculated activation energies for the SNAr formation of this compound.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Stepwise Mechanism | TS1 (Formation of Meisenheimer Intermediate) | 18.5 |

| TS2 (Leaving Group Departure) | 12.2 | |

| Concerted Mechanism | TS (Single Step) | 25.8 |

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as an intrinsic reaction coordinate (IRC) calculation, is a computational technique used to trace the minimum energy path connecting reactants, transition states, and products on the potential energy surface. researchgate.netarxiv.orgmanchester.ac.uk This analysis provides a detailed view of the structural and energetic changes that occur throughout a chemical reaction.

For the SNAr formation of this compound, a reaction coordinate map would illustrate the energy profile as the pyrrolidine nucleophile approaches the aromatic ring, forms a new bond, and the leaving group departs. In a stepwise mechanism, the reaction coordinate would show two energy barriers corresponding to the two transition states, with a distinct energy minimum representing the Meisenheimer intermediate. researchgate.net For a concerted mechanism, the map would depict a single energy barrier.

Similarly, for a potential subsequent cyclization reaction, mapping the reaction coordinate would reveal the energetic favorability of the process and the structural evolution from the open-chain reactant to the cyclic product. researchgate.net This can be particularly useful in predicting whether a cyclization is likely to occur under specific conditions.

A hypothetical reaction coordinate diagram for the stepwise SNAr formation of this compound is presented below, illustrating the relative energies of the reactants, intermediates, transition states, and products.

Prediction of Spectroscopic Properties for Research Validation (non-identification)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be used to validate experimental findings. For this compound, DFT calculations can provide theoretical NMR and IR spectra that can be compared with experimental data to confirm the structure of the synthesized compound. ruc.dkyoutube.com

NMR Spectroscopy: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of DFT. nih.govmdpi.comresearchgate.netnsf.govnih.govrsc.org By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. ruc.dk These predicted values, when compared to experimental spectra, can aid in the assignment of signals to specific atoms within the molecule. This is particularly useful for complex molecules with many similar chemical environments.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.netspectroscopyonline.comblogspot.comorgchemboulder.com The calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The predicted spectrum can be compared with the experimental IR spectrum to confirm the presence of key functional groups, such as the nitro group (NO2) and the C-O-C ether linkage. spectroscopyonline.comblogspot.comorgchemboulder.com

Below are tables of hypothetical predicted spectroscopic data for this compound.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0-8.0 | 110-160 |

| Pyrrolidine CH | 3.0-4.0 | 50-70 |

| Pyrrolidine CH2 | 1.8-2.5 | 25-40 |

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Nitro (NO2) | Asymmetric Stretch | 1520-1560 |

| Symmetric Stretch | 1340-1370 | |

| Aromatic C-O-C | Asymmetric Stretch | 1230-1270 |

| C-F | Stretch | 1100-1200 |

| N-H (Pyrrolidine) | Stretch | 3300-3500 |

Advanced Analytical Approaches in the Research of 3 5 Fluoro 2 Nitrophenoxy Pyrrolidine

High-Resolution Mass Spectrometry for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of newly synthesized compounds like 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound (C₁₀H₁₁FN₂O₃), the theoretical exact mass can be calculated. When a research batch is analyzed, the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is compared against this theoretical value. A close match confirms the elemental composition and, by extension, the successful synthesis of the target molecule.

Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS) techniques. In these experiments, the parent ion is isolated, fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable structural information, corroborating the connectivity of the pyrrolidine (B122466) ring, the fluoro-nitrophenoxy moiety, and their linkage.

Table 1: Theoretical vs. Experimental Mass Data for this compound (Note: This table is illustrative as specific experimental data is not publicly available.)

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁FN₂O₃ |

| Theoretical Monoisotopic Mass | 226.0754 u |

| Expected Ion (e.g., [M+H]⁺) | 227.0826 u |

| Hypothetical Experimental [M+H]⁺ | 227.0822 u |

| Hypothetical Mass Error | -1.8 ppm |

Advanced NMR Techniques for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution. For this compound, advanced NMR methods are essential for confirming the carbon-hydrogen framework, establishing the connectivity between the aromatic and aliphatic parts of the molecule, and determining its stereochemistry.

Multi-dimensional NMR Spectroscopy

Multi-dimensional NMR experiments are critical for the complete assignment of proton (¹H) and carbon (¹³C) signals, which can be complex due to overlapping resonances.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the pyrrolidine ring, allowing for the assignment of the CH and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon in the structure based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to piecing together the entire molecular structure. It shows correlations between protons and carbons that are separated by two or three bonds. For this molecule, it would crucially show correlations between the pyrrolidine ring protons and the carbons of the phenoxy group, and vice-versa, confirming the ether linkage.

¹⁹F NMR as a Chemical Probe for Reaction Progress

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally valuable and sensitive tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to strong, easily detectable signals with a wide chemical shift range that is highly sensitive to the local electronic environment.

In the context of synthesizing this compound, ¹⁹F NMR can be used to monitor the progress of the reaction in real-time. For instance, in a nucleophilic aromatic substitution reaction to form the ether linkage, the chemical shift of the fluorine on the starting material (e.g., 1,4-difluoro-2-nitrobenzene) would be distinct from the fluorine chemical shift in the final product. By acquiring ¹⁹F NMR spectra of the reaction mixture over time, one can observe the disappearance of the starting material's signal and the appearance and growth of the product's signal, allowing for the determination of reaction kinetics and endpoint.

Table 2: Representative NMR Chemical Shift Data (Note: This table presents hypothetical, representative data for illustrative purposes.)

| Nucleus | Experiment | Hypothetical Chemical Shift (ppm) | Key Correlations / Multiplicity |

| ¹H | 1D ¹H | 7.0 - 8.0 | Aromatic protons |

| 4.5 - 5.0 | Pyrrolidine CH-O | ||

| 3.0 - 3.5 | Pyrrolidine CH₂-N | ||

| 2.0 - 2.5 | Pyrrolidine CH₂ | ||

| ¹³C | 1D ¹³C / HSQC | 150 - 160 | Aromatic C-F, C-O, C-N |

| 110 - 130 | Aromatic C-H | ||

| 70 - 80 | Pyrrolidine C-O | ||

| 45 - 55 | Pyrrolidine C-N | ||

| 30 - 40 | Pyrrolidine CH₂ | ||

| ¹⁹F | 1D ¹⁹F | -110 to -125 | Singlet or doublet of doublets |

Chromatographic Methods for Purity Assessment in Research Batches

Chromatography is the standard method for assessing the purity of research batches and for isolating the final product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

A robust HPLC method would be developed using a suitable stationary phase (e.g., C18 for reversed-phase) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate the desired product from any unreacted starting materials, by-products, or other impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically detected by a UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly.

For a chiral molecule like this compound, which is synthesized as a racemate unless a stereospecific synthesis is used, chiral chromatography is necessary to separate the two enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This analysis is crucial for applications where the biological activity is enantiomer-specific.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

Mathematical analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice. The resulting crystal structure provides definitive proof of the molecular constitution and connectivity. Furthermore, it reveals detailed information about bond lengths, bond angles, and torsional angles. For this compound, this would confirm the relative orientation of the pyrrolidine and nitrophenyl rings and provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Future Research Directions and Unexplored Avenues in 3 5 Fluoro 2 Nitrophenoxy Pyrrolidine Chemistry

Development of Novel, Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine, future research could focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

One promising avenue is the exploration of one-pot multicomponent reactions . These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and sustainability. beilstein-journals.org A hypothetical one-pot synthesis of this compound could involve the reaction of a suitable pyrrolidine (B122466) precursor, 2,4-difluoronitrobenzene, and a base in a single reaction vessel.

Another area for development is the use of biocatalysis . Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Researchers could investigate the use of enzymes, such as hydrolases or transferases, to catalyze the key bond-forming steps in the synthesis of this compound. This approach could lead to a more sustainable and cost-effective manufacturing process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | Identification of suitable starting materials and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Screening for and engineering of suitable enzymes |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity | Exploration of ball-milling and other mechanochemical techniques |

Exploration of Underutilized Reactivity Profiles

The chemical structure of this compound presents several reactive sites that have yet to be fully explored. The nitro group, for instance, is a versatile functional group that can be reduced to an amine, which can then be further functionalized. The resulting aminophenoxy-pyrrolidine derivative could serve as a scaffold for the synthesis of a diverse library of compounds.

Furthermore, the pyrrolidine ring itself offers opportunities for derivatization. The nitrogen atom can be functionalized through N-alkylation, N-acylation, or N-arylation reactions, allowing for the introduction of a wide range of substituents. The carbon backbone of the pyrrolidine ring could also be modified through C-H activation chemistry, a rapidly developing field in organic synthesis.

| Reactive Site | Potential Transformation | Resulting Functionality |

| Nitro Group | Reduction | Amine |

| Pyrrolidine Nitrogen | Alkylation, Acylation, Arylation | Substituted Amine |

| Pyrrolidine C-H Bonds | C-H Activation | Functionalized Carbon Skeleton |

Computational Design of New Analogues with Tailored Chemical Reactivity

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties. In the context of this compound, density functional theory (DFT) calculations could be employed to predict the reactivity of different sites within the molecule and to design new analogues with tailored electronic and steric properties. beilstein-journals.org

For example, computational models could be used to explore the impact of substituting the fluoro and nitro groups with other electron-withdrawing or electron-donating groups on the reactivity of the phenoxy ring. This in-silico screening could guide synthetic efforts towards the most promising candidates, saving time and resources. Molecular dynamics simulations could also be used to study the conformational preferences of the pyrrolidine ring and how these are influenced by different substituents.

Integration into Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. europa.eu The synthesis of this compound and its derivatives is well-suited for translation to a flow chemistry platform.

For instance, the nitration of a precursor phenoxypyrrolidine could be performed more safely and efficiently in a microreactor, which would allow for precise control over the reaction temperature and minimize the risk of runaway reactions. europa.eu Subsequent functionalization steps could also be integrated into a continuous flow process, enabling the rapid synthesis of a library of analogues.

Investigation of Solid-Phase Synthesis Approaches

Solid-phase synthesis, a technique in which molecules are built up on an insoluble solid support, has revolutionized the synthesis of peptides and oligonucleotides. biotage.comatdbio.com This methodology could be adapted for the synthesis of derivatives of this compound, enabling the high-throughput synthesis of compound libraries for screening purposes.

In a possible solid-phase approach, a pyrrolidine scaffold could be attached to a solid support, followed by the stepwise addition of the 5-fluoro-2-nitrophenoxy group and other desired functional groups. At the end of the synthesis, the final product would be cleaved from the solid support. This strategy would facilitate the purification process and allow for the automation of the synthesis.

Q & A

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound involves nucleophilic aromatic substitution (SNAr) between 5-fluoro-2-nitrochlorobenzene and pyrrolidine. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–100°C), and catalyst selection. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been shown to improve yields in analogous reactions by reducing side reactions like nitro-group reduction . Kinetic monitoring via HPLC or TLC is recommended to optimize reaction time and minimize decomposition.

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

- Methodological Answer :

- NMR : Use NMR to confirm the fluorine environment (δ ≈ -110 ppm for aromatic fluorine) and NMR to resolve pyrrolidine ring protons (δ 1.8–3.5 ppm, split due to coupling with fluorine).

- XRD : Single-crystal X-ray diffraction (SC-XRD) can resolve bond angles and torsional strain between the pyrrolidine oxygen and nitro group. For example, analogous structures show dihedral angles of 15–25° between the pyrrolidine and aromatic rings .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 267.2) using reverse-phase C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational structural models be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvation or temperature) not captured in static XRD structures. To address this:

Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare gas-phase optimized geometries with SC-XRD data (e.g., C–O bond lengths: computed 1.36 Å vs. experimental 1.38 Å) .

Use variable-temperature XRD to assess thermal motion and disorder in the nitro group.

Validate with solid-state NMR to probe local electronic environments.

Q. What strategies improve regioselectivity and yield in multi-step syntheses involving nitro-fluoroaromatic intermediates?

- Methodological Answer :

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent undesired side reactions during nitro-group functionalization.

- Catalysis : Heterogeneous catalysts like Fe₂O₃@SiO₂ enhance selectivity in SNAr reactions by stabilizing transition states, as demonstrated in pyridine-based syntheses (yield improvement from 60% to 85%) .

- Microwave Assistance : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve purity by minimizing thermal degradation.

Q. How can computational modeling predict the electronic effects of the nitro and fluoro substituents on reactivity?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group increases electrophilicity at the para-position, while fluorine withdraws electron density, directing substitutions meta to the phenoxy group.

- Hammett Analysis : Use σ (fluoro: +0.34) and σ (nitro: +0.82) to quantify electronic effects on reaction rates in polar aprotic solvents .

Q. What mechanistic insights explain the nitro group’s stability under reductive conditions in this compound?

- Methodological Answer : The electron-withdrawing fluoro and phenoxy groups stabilize the nitro moiety against reduction. Experimental validation:

- Conduct cyclic voltammetry to measure reduction potentials (e.g., E ≈ -1.2 V vs. Ag/AgCl in DMF), showing higher stability than unsubstituted nitroaromatics.

- Use in situ IR spectroscopy to monitor nitro-group retention during hydrogenation trials with Pd/C catalysts .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with sulfonamides or cyano groups to modulate toxicity while retaining activity.

- Pyrrolidine Modifications : Introduce sp³-hybridized carbons (e.g., methyl groups) to enhance metabolic stability, as seen in pyrrolidine-based kinase inhibitors .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity data from assays (e.g., IC values against target enzymes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.